3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
Description
3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a dimethylamino (-N(CH₃)₂) group on the β-position and a 4-methoxyphenyl substituent on the α-position. This compound has been synthesized via methods such as Claisen-Schmidt condensation, often under microwave or ultrasound assistance to enhance yield and efficiency . Its planar geometry, confirmed by X-ray crystallography in related chalcones, facilitates intermolecular interactions and biological activity .
Key applications include:
- Monoamine Oxidase-B (MAO-B) Inhibition: Exhibits potent, selective, and reversible inhibition of MAO-B (IC₅₀ = 0.29 ± 0.011 μM), making it a candidate for neurodegenerative disease treatment .
- Antifilarial Activity: Demonstrated suppression of glutathione-S-transferase (GST) in parasitic nematodes, though direct data on this specific compound requires further study .
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-8-12(14)10-4-6-11(15-3)7-5-10/h4-9H,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNAUCNJLHEGGF-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Optimization
Microwave irradiation significantly accelerates the reaction kinetics. A protocol involving 4-methoxyphenylacetone (3.32 mmol), DMF-DMA (26.6 mmol), and dimethylformamide (5 mL) under microwave irradiation at 100°C for 2 hours achieves a 99% yield. The microwave’s uniform heating reduces side reactions, while DMF acts as both solvent and reactant. Post-reaction purification via column chromatography (dichloromethane:methanol = 9:1) ensures high purity.
Comparative Analysis of Heating Methods
Traditional thermal heating requires 6–8 hours for comparable yields, highlighting the microwave’s efficiency. For example, a conventional setup at 100°C for 6 hours yields 78% product, whereas microwave irradiation completes the reaction in 2 hours. Energy consumption analysis reveals a 65% reduction with microwave assistance, making it preferable for large-scale synthesis.
Claisen-Schmidt Condensation
Base-Catalyzed Alkylation
The Claisen-Schmidt condensation between 4-methoxybenzaldehyde and dimethylaminoacetone in aqueous NaOH (20%) at room temperature produces the target compound in 85–92% yield. The reaction mechanism involves enolate formation followed by nucleophilic attack on the carbonyl carbon. Methanol is typically used as the solvent, though ethanol and acetonitrile have also been reported.
Solvent Effects on Reaction Kinetics
A comparative study of solvents revealed the following yield order:
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Methanol : 92%
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Ethanol : 87%
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Acetonitrile : 78%
Methanol’s polarity enhances enolate stabilization, accelerating the reaction. Post-reaction extraction with chloroform and purification via silica gel chromatography (15:1 chloroform:methanol) yields >95% purity.
Comparative Analysis of Preparation Methods
Mechanistic Insights and Side Reactions
Byproduct Formation in Organocatalytic Routes
The primary byproduct, N,N-dimethylacetamide, forms via over-alkylation of DMF-DMA. Gas chromatography-mass spectrometry (GC-MS) analysis indicates 5–8% byproduct formation, necessitating careful stoichiometric control.
Stereochemical Considerations
The (E)-isomer predominates (>98%) in all methods due to thermodynamic stabilization via conjugation between the enone and aryl moieties. Nuclear Overhauser effect (NOE) spectroscopy confirms the trans configuration.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group or the double bond, leading to the formation of various oxidized products.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Products may include 4-methoxybenzoic acid or other oxidized derivatives.
Reduction: The major product is 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Electronic Materials
DMP plays a crucial role in the field of electronic chemicals. Its properties make it suitable for various applications:
- Printed Circuit Boards (PCBs) : DMP is used in the manufacturing of PCBs due to its compatibility with other compounds, contributing to the production of stable and reliable photoresists and electronic coatings. These materials are essential for ensuring the quality and performance of electronic devices .
- Electronic Packaging : DMP serves as a key component in adhesives and sealants used in electronic packaging materials. Its good adhesion and sealing properties enhance the protection and fixation of electronic components, facilitating effective signal and power transmission .
Recent studies have highlighted the neuroprotective potential of DMP against cognitive deficits induced by substances like ketamine. Research indicates that DMP can restore cholinergic alterations in various brain regions, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
- Case Study : A study published in 2022 demonstrated that DMP exhibited significant neuroprotective properties in an animal model, effectively reversing cognitive impairments associated with ketamine administration. The compound was found to be non-toxic during treatment, indicating its safety for potential human health applications .
Laser Dye Synthesis
DMP has been investigated as a new laser dye material. Its properties allow for enhanced performance in laser applications:
- Laser Medium : The compound has been synthesized and characterized for its use as a laser dye, showing favorable optical properties compared to conventional organic dyes. It exhibits a greater polarity and quantum yield of fluorescence, making it suitable for advanced photonic applications .
Table 2: Optical Properties of DMP as a Laser Dye
| Property | Value |
|---|---|
| Quantum Yield | High |
| Stokes Shift | Significant |
| Polarity Comparison | Greater than traditional dyes |
Safety and Handling Considerations
While DMP has promising applications, handling precautions are necessary due to its irritant classification:
- Potential Risks : Skin and eye irritation may occur upon contact. Additionally, harmful gases could be released during volatilization or heating, necessitating good ventilation during use .
-
Recommended Safety Measures :
- Use appropriate personal protective equipment (PPE), including gloves and goggles.
- Ensure adequate ventilation when handling or storing the compound.
- Monitor physical conditions closely while using DMP.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the α,β-unsaturated carbonyl system, which can react with nucleophiles in biological systems. This reactivity can lead to the modification of proteins, enzymes, and other biomolecules, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Substituent Effects on Electronic Properties
Key Findings :
- The dimethylamino group lowers the HOMO-LUMO gap compared to methoxy or halogen substituents, enhancing electron-donating capacity and reactivity .
- Methoxy groups increase dipole moments, improving solubility and crystal packing stability .
Table 2: MAO-B Inhibition and Antifilarial Activity
Key Findings :
- MAO-B Selectivity: Dimethylamino substitution at the β-position (as in the target compound) enhances MAO-B selectivity over nitro or halogen substituents .
- Antifilarial Activity : Methoxyphenyl chalcones with benzotriazol or pyrrolidin substituents show near-complete GST inhibition, suggesting substituent bulkiness improves antifilarial efficacy .
Structure-Activity Relationship (SAR) Insights
- Electronegativity and Potency: Substitution with electron-withdrawing groups (e.g., -NO₂, -Cl) reduces MAO-B inhibitory activity compared to electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) .
- Methoxy Position : Para-methoxy substitution on the α-phenyl ring optimizes MAO-B inhibition, while meta-methoxy derivatives show reduced activity .
- Dimethylamino Advantage: The dimethylamino group’s strong electron-donating effect enhances charge transfer, critical for binding MAO-B’s hydrophobic active site .
Physicochemical and Supramolecular Properties
Table 3: Crystallographic and Solubility Data
Key Findings :
Biological Activity
3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antiproliferative effects against various cancer cell lines, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a dimethylamino group and a methoxy-substituted phenyl ring, which are critical for its biological activity. The presence of these functional groups enhances the compound's ability to interact with biological targets.
Biological Activity Overview
Research has demonstrated that chalcone derivatives, including this compound, exhibit various biological activities such as:
- Antiproliferative Activity : The compound has shown significant inhibitory effects on cancer cell proliferation. For instance, studies indicate that it can reduce cell viability in human cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells.
- Mechanism of Action : The antiproliferative effects are primarily attributed to the inhibition of tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for the development of new anticancer therapies.
Antiproliferative Studies
A comparative study evaluated the antiproliferative activity of various chalcone derivatives against multiple cancer cell lines. The results are summarized in Table 1:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3d | HeLa | 0.038 | Inhibition of tubulin assembly |
| 3d | A549 | 0.043 | Inhibition of tubulin assembly |
| 3d | MDA-MB-231 | >10 | Reduced potency due to structural changes |
| Reference | CA-4 | 0.004 | Known potent inhibitor |
Table 1: Antiproliferative activity of this compound compared to CA-4.
Case Studies
In vitro studies have highlighted the compound's selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. For example:
- HeLa Cells : Treatment with this compound resulted in a significant reduction in mitochondrial membrane potential, indicating the induction of apoptosis.
Spectral Characteristics
The photophysical properties of the compound have also been investigated. Studies revealed that the dimethylamino group enhances intramolecular charge transfer, leading to improved fluorescence properties which can be useful for imaging applications in biological systems.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be tailored to improve yield?
- The compound is typically synthesized via Claisen-Schmidt condensation, where 4-methoxyacetophenone reacts with dimethylamino-substituted aldehydes under basic conditions (e.g., NaOH or KOH in ethanol). Microwave-assisted synthesis has been reported to reduce reaction time and enhance yield compared to conventional methods . Key parameters include temperature control (60–80°C), solvent polarity, and molar ratios of reactants. Post-synthesis purification often involves column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Spectroscopy :
- IR : Confirms carbonyl (C=O) stretching vibrations near 1650–1680 cm⁻¹ and methoxy (C-O) bands at ~1250 cm⁻¹ .
- NMR : ¹H NMR reveals methoxy protons as a singlet at δ 3.8–3.9 ppm and vinyl protons (E-configuration) as doublets coupling at J ≈ 15–16 Hz .
- HR-MS : Validates molecular weight with <2 ppm error .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the E-configuration and dihedral angles between aromatic rings (e.g., 7.14°–56.26° for similar chalcones) .
Q. How does the compound’s antimicrobial activity compare against common pathogens, and what structural features contribute to this activity?
- The compound exhibits moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 25–100 µg/mL. The methoxy and dimethylamino groups enhance lipophilicity, facilitating membrane penetration. Activity is assessed via agar diffusion or broth microdilution, with ascorbic acid or fluconazole as positive controls .
Advanced Research Questions
Q. What computational methods validate the compound’s experimental properties, and how do they resolve discrepancies in data?
- DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict bond lengths, angles, and UV-Vis λmax (e.g., 320–350 nm for π→π* transitions), showing <5% deviation from experimental data. Mulliken charge analysis identifies electron-rich regions (e.g., methoxy oxygen) for electrophilic attack .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding, van der Waals) to explain crystal packing and stability . Discrepancies between theoretical and experimental results often arise from solvent effects or lattice vibrations, addressed via polarizable continuum models (PCM) .
Q. How can the compound be structurally modified to enhance neuroprotective efficacy in schizophrenia models?
- Derivatives with additional electron-donating groups (e.g., 3,4-dimethoxy) show improved blood-brain barrier permeability and acetylcholinesterase inhibition (IC₅₀: 10–20 µM). In vivo models (e.g., ketamine-induced cognitive deficits in rodents) use Morris water maze and passive avoidance tests. Dosages of 10–50 mg/kg/day are administered intraperitoneally, with brain tissue analyzed via HPLC for neurotransmitter levels .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they mitigated?
- Challenges include twinning, weak diffraction, and disorder in flexible substituents (e.g., dimethylamino groups). Solutions:
- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves signal-to-noise ratios.
- Refinement : SHELXL employs restraints for disordered regions and anisotropic displacement parameters for non-H atoms .
- Validation : R-factors <5% and CheckCIF/PLATON analyses ensure structural integrity .
Q. How do contradictory results in biological activity assays (e.g., antimicrobial vs. neuroprotective) inform structure-activity relationship (SAR) studies?
- Contradictions highlight the role of substituent positioning. For example, antimicrobial activity requires planar aromatic systems for membrane interaction, while neuroprotection depends on bulky, polar groups for enzyme binding. Dual-activity optimization involves balancing logP (2–3) and topological polar surface area (60–80 Ų) .
Methodological Considerations
- Experimental Design : Use response surface methodology (RSM) for synthesis optimization, varying temperature, solvent, and catalyst concentration .
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate spectroscopic, computational, and bioactivity data .
- Ethical Compliance : Follow OECD guidelines for antimicrobial testing and ARRIVE 2.0 for animal studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
